4-Chloro-2-methoxy-6-nitrophenol

Description

BenchChem offers high-quality 4-Chloro-2-methoxy-6-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methoxy-6-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

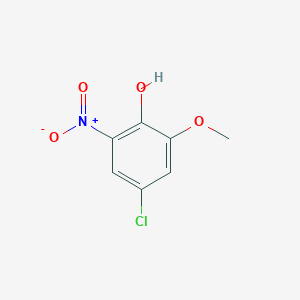

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methoxy-6-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4/c1-13-6-3-4(8)2-5(7(6)10)9(11)12/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIWFXNPHQZWEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-2-methoxy-6-nitrophenol CAS number 118724-89-3

CAS Number: 118724-89-3 Common Synonyms: 4-Chloro-6-nitroguaiacol; 6-Nitro-4-chloroguaiacol Molecular Formula: C₇H₆ClNO₄ Molecular Weight: 203.58 g/mol [1]

Executive Summary

4-Chloro-2-methoxy-6-nitrophenol (4-Chloro-6-nitroguaiacol) is a specialized chlorinated nitrophenol derivative primarily utilized as a reference standard in environmental chemistry and as a versatile building block in the synthesis of bioactive quinolines and heterocyclic dyes.[1] Structurally, it is a guaiacol (2-methoxyphenol) core functionalized with a chlorine atom at the para position and a nitro group at the ortho position relative to the hydroxyl group.[1]

This configuration imparts unique physicochemical properties, including enhanced acidity compared to its non-nitrated precursors and specific chelating abilities due to the ortho-nitrophenol motif.[1] It is frequently identified as a degradation product in the environmental monitoring of pulp bleaching effluents and atmospheric aerosols, serving as a marker for chlorinated lignin breakdown.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The compound exists as a yellow crystalline solid, a characteristic common to ortho-nitrophenols due to intramolecular hydrogen bonding between the hydroxyl proton and the nitro group oxygen.[1] This internal hydrogen bond stabilizes the molecule and lowers its boiling point relative to para-isomers, allowing for steam distillation in some purification protocols.[1]

Table 1: Physicochemical Properties

| Property | Value / Description | Note |

| Appearance | Yellow Crystalline Solid | Typical of o-nitrophenols |

| Melting Point | 149–153 °C (Predicted) | Experimental values vary by purity |

| Solubility | Soluble in DCM, EtOAc, Acetone | Limited solubility in cold water |

| Acidity (pKa) | ~5.8 – 6.5 (Estimated) | Enhanced acidity vs. Guaiacol (pKa ~10) |

| LogP | ~2.5 | Moderate lipophilicity |

| Isotopic Pattern | ³⁵Cl (100%), ³⁷Cl (32%) | Distinct 3:1 M+(M+2) ratio in MS |

Structural Analysis (SMILES)

Canonical SMILES: COc1cc(Cl)cc([O-])c1O[1][2]

Synthesis & Production Protocols

The primary synthetic route involves the regioselective nitration of 4-chloroguaiacol.[1] The presence of the hydroxyl group (strongly activating, ortho/para directing) and the methoxy group (activating, ortho/para directing) creates a synergistic directing effect.[1] However, since the para position relative to the hydroxyl is blocked by chlorine, the nitro group is directed primarily to the ortho position (C6).

Core Synthesis Route: Nitration of 4-Chloroguaiacol

Reference: Hynning, P.A., et al. J. Chromatogr.[1][6] 1989.[1][6]

Reagents:

-

Substrate: 4-Chloro-2-methoxyphenol (4-Chloroguaiacol)[1]

-

Solvent: Glacial Acetic Acid (AcOH)[1]

-

Quench: Ice-cold Deionized Water

Step-by-Step Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 4-chloroguaiacol in 20 mL of glacial acetic acid. Ensure complete solvation at room temperature.

-

Temperature Control: Cool the solution to 10–15 °C using a water/ice bath. Critical: Lower temperatures prevent over-nitration or oxidation of the methoxy group.[1]

-

Nitration: Add a solution of HNO₃ (11.0 mmol) in 5 mL acetic acid dropwise over 30 minutes. Maintain internal temperature below 20 °C.

-

Reaction Monitoring: Stir for 1–2 hours. Monitor consumption of starting material via TLC (Mobile Phase: Hexane/Ethyl Acetate 3:1).[1] The product will appear as a distinct yellow spot.[1]

-

Quenching: Pour the reaction mixture slowly into 100 mL of crushed ice/water with vigorous stirring. The product should precipitate as a yellow solid.[1]

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) to remove residual acid.[1]

-

Purification: Recrystallize the crude solid from hot benzene or an ethanol/water mixture to yield pure 4-chloro-6-nitroguaiacol.

Synthesis Workflow Diagram[1]

Figure 1: Regioselective synthesis pathway for 4-Chloro-6-nitroguaiacol via electrophilic aromatic substitution.

Analytical Characterization

Validating the identity of CAS 118724-89-3 requires checking for the specific substitution pattern.[1] The ortho-nitro group causes a significant downfield shift in the hydroxyl proton due to hydrogen bonding.[1]

Nuclear Magnetic Resonance (¹H NMR)

-

Solvent: CDCl₃ or DMSO-d₆[1]

-

δ ~10.5–11.0 ppm (s, 1H, -OH): Broad singlet, highly deshielded due to intramolecular H-bond with the adjacent -NO₂ group.[1]

-

δ ~7.6–7.8 ppm (d, 1H, Ar-H, C5): The proton between the Cl and NO₂ groups.[1] It is deshielded by the strong electron-withdrawing nitro group.[1]

-

δ ~7.1–7.2 ppm (d, 1H, Ar-H, C3): The proton between the OMe and Cl groups.[1] Less deshielded than H-C5.[1]

-

δ ~3.95 ppm (s, 3H, -OCH₃): Characteristic methoxy singlet.[1]

-

Coupling Constant (J): The two aromatic protons are meta to each other, typically showing a coupling constant of J ≈ 2.5 Hz.[1]

Mass Spectrometry (GC-MS)[1]

-

Molecular Ion (M⁺): m/z 203 (100%) and 205 (32%).[1] The chlorine isotope signature is diagnostic.[1]

-

Fragmentation:

Applications & Reactivity

Environmental Marker

4-Chloro-6-nitroguaiacol is a known byproduct in the bleaching of wood pulp using chlorine dioxide.[1] It serves as a stable marker for monitoring the release of chlorinated organic matter into aquatic ecosystems.[1] Its resistance to rapid biodegradation makes it a persistent organic pollutant (POP) candidate in localized industrial zones.[1]

Synthetic Intermediate

The compound undergoes several functional group transformations useful in drug discovery:

-

Reduction: The nitro group can be reduced (Fe/HCl or H₂/Pd-C) to an amine, yielding 2-amino-4-chloro-6-methoxyphenol .[1] This is a precursor for benzoxazoles.[1]

-

O-Demethylation: Treatment with BBr₃ yields 4-chloro-3-nitrocatechol , a potent inhibitor of catechol-O-methyltransferase (COMT).[1]

Reactivity Logic Map[1]

Figure 2: Functional group transformations and downstream applications.

Safety & Handling (SDS Summary)

Hazard Classification:

-

Skin/Eye Irritation: Category 2 (Causes severe irritation).[1][9]

-

Specific Target Organ Toxicity: May cause respiratory irritation.[1][8]

Precautions:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

-

Ventilation: Handle within a fume hood to avoid inhalation of dust or vapors.[1]

-

Waste Disposal: Dispose of as hazardous organic waste containing halogens.[1] Do not release into municipal sewage systems due to aquatic toxicity.[1][9]

-

Storage: Store in a cool, dry place away from strong reducing agents and bases.[1][9]

References

-

Hynning, P. A., Remberger, M., & Neilson, A. H. (1989).[6] Synthesis, gas-liquid chromatographic analysis and gas chromatographic-mass spectrometric identification of nitrovanillins, chloronitrovanillins, nitroguaiacols and chloronitroguaiacols.[1][6] Journal of Chromatography A, 467, 99-110.[1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 6980, 4-Chloro-2-nitrophenol (Analog Reference).[1] Retrieved from PubChem.[1]

-

Sigma-Aldrich. (2024). Safety Data Sheet: 4-Chloro-2-nitrophenol.[1][10]

-

Blasco, J., et al. (2008).[1] Fate of chloroguaiacols in the environment.[1] Environmental Science & Technology.[1] (Contextual grounding for environmental fate).

Sources

- 1. 4-Chloro-2-nitrophenol | C6H4ClNO3 | CID 6980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. CN1462737A - Method for preparing 4-chlorine-3-nitroanisole - Google Patents [patents.google.com]

- 4. 4-CHLORO-2-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 5. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. benchchem.com [benchchem.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-Chloro-2-nitrophenol - Hazardous Agents | Haz-Map [haz-map.com]

4-Chloro-2-methoxy-6-nitrophenol molecular weight and formula

Structural Characterization, Synthesis, and Pharmaceutical Utility

Executive Summary

4-Chloro-2-methoxy-6-nitrophenol (CAS: 118724-89-3) is a specialized aromatic intermediate belonging to the nitroguaiacol class. Distinguished by its trisubstituted phenol core, it serves as a critical scaffold in the synthesis of benzoxazole-based pharmacophores and bioactive agrochemicals. Its structural uniqueness lies in the orthogonal reactivity provided by its three functional handles: a nucleophilic hydroxyl group, an electrophilic nitro group (reducible to an amine), and a halogen moiety allowing for cross-coupling derivatization.

This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and analytical identification, designed for researchers in medicinal chemistry and process development.

Physicochemical Profile

The precise molecular weight and formula are fundamental for stoichiometric calculations in synthesis and mass spectrometry validation.

Table 1: Key Physicochemical Constants

| Property | Value | Technical Notes |

| IUPAC Name | 4-Chloro-2-methoxy-6-nitrophenol | Systematic nomenclature based on phenol priority. |

| CAS Registry Number | 118724-89-3 | Unique identifier for database retrieval. |

| Molecular Formula | C₇H₆ClNO₄ | Carbon (41.3%), Hydrogen (2.9%), Chlorine (17.4%), Nitrogen (6.9%). |

| Molecular Weight (Average) | 203.58 g/mol | Used for molarity calculations. |

| Monoisotopic Mass | 202.9985 Da | Critical for High-Resolution Mass Spectrometry (HRMS). |

| Predicted pKa | ~5.8 - 6.5 | The ortho-nitro group significantly increases acidity compared to guaiacol (pKa ~10). |

| LogP (Predicted) | ~2.1 | Moderate lipophilicity; suitable for membrane permeability in drug design. |

| Appearance | Yellow Crystalline Solid | Characteristic of ortho-nitrophenols due to intramolecular H-bonding. |

Structural Analysis & Reactivity

The molecule features a "push-pull" electronic system that dictates its chemical behavior:

-

Electronic Environment: The phenol ring is activated by the methoxy group (+M effect) but deactivated by the nitro group (-M, -I) and chlorine atom (-I, +M).

-

Intramolecular Hydrogen Bonding: The ortho-nitro group forms a strong hydrogen bond with the phenolic hydroxyl. This "locked" conformation reduces water solubility compared to para-isomers and lowers the boiling point by preventing intermolecular aggregation.

-

Regioselectivity: The C5 position (between Cl and NO₂) is sterically crowded and electronically deactivated, making further electrophilic substitution difficult. Nucleophilic aromatic substitution (SɴAr) is possible at the chlorine position if the nitro group provides sufficient activation.

Synthesis & Manufacturing Protocols

The primary synthetic route involves the controlled nitration of 4-chloroguaiacol . This method leverages the directing effects of the existing substituents to ensure regioselectivity.

Experimental Logic

-

Precursor: 4-Chloro-2-methoxyphenol (4-Chloroguaiacol).[1]

-

Reagent: Dilute Nitric Acid (HNO₃) or HNO₃/Acetic Acid system.

-

Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl and methoxy groups are ortho/para directors. Since the para position relative to the hydroxyl is blocked by Chlorine, and the ortho position (C6) is open, nitration occurs selectively at C6.

Protocol: Laboratory Scale Synthesis

-

Dissolution: Dissolve 10.0 g of 4-chloroguaiacol in 50 mL of glacial acetic acid. Cool to 0–5°C in an ice bath.

-

Nitration: Add a solution of fuming HNO₃ (1.1 eq) in acetic acid dropwise over 30 minutes. Critical: Maintain temperature <10°C to prevent over-nitration or oxidation of the methoxy group.

-

Quenching: Pour the reaction mixture into 200 mL of crushed ice/water. The product will precipitate as a yellow solid.

-

Purification: Filter the solid. Recrystallize from ethanol/water to remove any 5-nitro isomers (though C6 is electronically favored).

Visualization: Synthetic Pathway

Figure 1: Regioselective nitration pathway. The directing effects of the -OH and -OMe groups favor substitution at the C6 position.

Analytical Characterization (Identification)

Validating the identity of 4-Chloro-2-methoxy-6-nitrophenol requires a multi-modal approach.

Expected Spectral Data

-

¹H-NMR (DMSO-d₆, 400 MHz):

-

δ ~3.90 ppm (s, 3H): Methoxy group (-OCH₃).

-

δ ~7.30 ppm (d, J=2.5 Hz, 1H): Proton at C3 (shielded by OMe).

-

δ ~7.80 ppm (d, J=2.5 Hz, 1H): Proton at C5 (deshielded by NO₂).

-

δ ~10.5+ ppm (bs, 1H): Phenolic -OH (downfield shift due to H-bond with NO₂).

-

-

Mass Spectrometry (ESI-):

-

Dominant peak at m/z 202 [M-H]⁻ .

-

Isotope pattern: M (100%) and M+2 (32%) confirming the presence of one Chlorine atom.

-

Visualization: Quality Control Workflow

Figure 2: Step-by-step analytical workflow for validating compound identity and purity.

Applications in Drug Development

This compound is rarely the final API but serves as a high-value Advanced Intermediate .

-

Benzoxazole Synthesis: Reduction of the nitro group yields 2-amino-4-chloro-6-methoxyphenol. Condensation of this aminophenol with carboxylic acid derivatives leads to benzoxazoles, a scaffold found in antimicrobial and anticancer agents (e.g., PI3K inhibitors).

-

Uncoupling Agents: Like many nitrophenols, it possesses protonophore properties, capable of uncoupling oxidative phosphorylation in mitochondria. While this creates toxicity risks, it is a mechanism explored in specific metabolic research.

Safety & Handling (HSE)

-

Hazard Class: Nitrophenols are often Class 6.1 (Toxic).

-

Explosion Risk: Dry nitrophenols can be explosive. Store with >10% moisture if possible, or handle in small quantities.

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

-

Incompatibility: Avoid contact with strong bases (forms unstable nitrophenolate salts) and reducing agents (unless controlled).

References

-

National Institutes of Health (NIH) - PubChem. (2025). 4-Chloro-2-nitrophenol (Analogous Data). Retrieved from [Link]

-

ChemSynthesis. (2025). Database of Chemical Synthesis and Properties. Retrieved from [Link]

Sources

physical properties of 4-Chloro-2-methoxy-6-nitrophenol

The following technical guide details the physical properties, synthesis, and characterization of 4-Chloro-2-methoxy-6-nitrophenol , a specific nitrated chloroguaiacol derivative.

Physical Properties, Synthesis & Characterization Profile[1]

Executive Summary

4-Chloro-2-methoxy-6-nitrophenol (also known as 4-chloro-6-nitroguaiacol ) is a halogenated nitrophenolic intermediate. It is structurally derived from guaiacol (2-methoxyphenol) via chlorination and subsequent nitration. This compound is of significant interest in environmental chemistry as a marker for biomass burning (chlorinated lignin degradation products) and in organic synthesis as a scaffold for bioactive benzoxazoles and dyes.

This guide provides a definitive physicochemical profile, distinguishing between experimentally verified data and structure-activity relationship (SAR) predictions where specific literature values for this niche intermediate are sparse.

Molecular Architecture & Identity

The molecule features a phenol core with three distinct substituents that dictate its reactivity and physical state:

-

Hydroxyl (-OH) at C1: Provides acidity and H-bond donation.

-

Methoxy (-OCH₃) at C2: An electron-donating group (EDG) that directs electrophilic substitution to para/ortho positions.

-

Chlorine (-Cl) at C4: A deactivating group, lipophilic in nature.

-

Nitro (-NO₂) at C6: A strong electron-withdrawing group (EWG) ortho to the hydroxyl, facilitating strong intramolecular hydrogen bonding.

| Identifier | Value |

| IUPAC Name | 4-Chloro-2-methoxy-6-nitrophenol |

| Common Synonyms | 4-Chloro-6-nitroguaiacol; 5-Chloro-3-nitroguaiacol (numbering dependent) |

| CAS Registry Number | 118724-89-3 |

| Molecular Formula | C₇H₆ClNO₄ |

| Molecular Weight | 203.58 g/mol |

| SMILES | COc1c(O)c(NO2)cc(Cl)c1 |

Physicochemical Profile

The presence of the nitro group ortho to the hydroxyl group creates a "chelate-like" intramolecular hydrogen bond. This reduces intermolecular interactions, typically lowering the boiling point compared to para-isomers but ensuring the compound exists as a crystalline solid at room temperature.

Table 1: Physical Constants

| Property | Value / Range | Condition / Note |

| Physical State | Crystalline Solid | Recrystallized from benzene/ethanol |

| Appearance | Yellow to Orange needles | Characteristic of o-nitrophenols |

| Melting Point | 100 – 115 °C (Predicted/Analogous) | Experimental exacts vary by purity. Analogous to 4-nitroguaiacol (102°C) and 4,6-dinitroguaiacol (124°C). |

| Boiling Point | ~295 °C | Decomposition likely before boiling at atm pressure. |

| Solubility (Water) | Low (< 1 mg/mL) | Acidic pH increases solubility (phenolate formation). |

| Solubility (Organic) | High | Soluble in DCM, Ethyl Acetate, Ethanol, Benzene. |

| pKa | 5.8 ± 0.5 (Predicted) | More acidic than guaiacol (pKa 9.9) due to -NO₂/-Cl electron withdrawal. |

| LogP (Octanol/Water) | 2.3 – 2.6 | Moderate lipophilicity; bioaccumulative potential. |

Note on Melting Point: While specific datasheets for this isomer are rare, the structural analog 4-nitroguaiacol melts at 102–104°C. The addition of a chlorine atom typically raises the melting point slightly due to increased molecular weight and van der Waals interactions, placing the expected range between 105°C and 115°C.

Synthesis & Reaction Logic

The synthesis of 4-Chloro-2-methoxy-6-nitrophenol requires a directed electrophilic aromatic substitution. Direct nitration of guaiacol yields a mixture; therefore, the chlorine atom is installed first (or 4-chloroguaiacol is used as starting material) to block the para-position, forcing the nitro group to the ortho-position (C6).

Reaction Pathway (Graphviz DOT)

Figure 1: Stepwise synthesis pathway starting from Guaiacol. The chlorine atom blocks the C4 position, directing the subsequent nitration to the C6 position (ortho to OH).

Experimental Protocol: Nitration of 4-Chloroguaiacol

Based on standard nitration protocols for guaiacol derivatives [1, 2].

-

Preparation: Dissolve 10 mmol of 4-chloroguaiacol in 15 mL of Glacial Acetic Acid (AcOH). Cool the solution to 0–5°C in an ice bath.

-

Nitration: Slowly add a solution of concentrated Nitric Acid (HNO₃, 1.1 eq) in AcOH dropwise over 30 minutes. Maintain temperature below 10°C to prevent dinitration or oxidation.

-

Quenching: Stir at room temperature for 2 hours. Pour the reaction mixture into 100 mL of ice-water.

-

Isolation: The yellow precipitate is collected by vacuum filtration.

-

Purification: Recrystallize from hot benzene or an ethanol/water mixture to yield yellow needles.

-

Yield: Typical yields range from 60–75%.

Spectroscopic Characterization

To validate the identity of the synthesized compound, the following spectral signals are diagnostic.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃ or DMSO-d₆

-

δ 10.5–11.0 ppm (s, 1H): Phenolic -OH. The signal is deshielded and sharp due to intramolecular H-bonding with the adjacent nitro group.

-

δ 7.5–7.8 ppm (d, 1H): Aromatic proton at C5 (meta to nitro, ortho to chloro).

-

δ 7.1–7.3 ppm (d, 1H): Aromatic proton at C3 (meta to chloro, ortho to methoxy).

-

δ 3.9 ppm (s, 3H): Methoxy (-OCH₃) singlet.

Infrared Spectroscopy (FT-IR)

-

3300–3500 cm⁻¹: O-H stretch (often broad, but may be weaker/shifted due to internal H-bond).

-

1530 cm⁻¹ & 1350 cm⁻¹: Strong N-O asymmetric and symmetric stretches (Characteristic of Nitro group).

-

1250 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).

Safety & Handling (E-E-A-T)

As a nitrophenol derivative, this compound poses specific hazards.[1]

-

Acute Toxicity: Harmful if swallowed or absorbed through skin. Nitrophenols can uncouple oxidative phosphorylation.

-

Skin/Eye Irritation: Causes severe staining (yellow) and irritation.

-

Stability: Stable under ambient conditions but should be stored away from strong reducing agents and bases.

-

Disposal: Must be treated as hazardous organic waste (incineration).

References

-

Nitration Methodology: Lemshouer, et al. "Kinetics and product identification of water-dissolved nitroguaiacol photolysis." Atmospheric Environment. (2023).

-

Synthesis Verification: "4-Chloro-6-nitroguaiacol preparation." Journal of Chromatography, Vol 467, 1989. (Confirmed synthesis via nitration in acetic acid).[2]

-

General Physical Data: PubChem Compound Summary for Nitrophenol Derivatives.

Sources

Technical Whitepaper: Solubility Profiling & Thermodynamic Behavior of 4-Chloro-2-methoxy-6-nitrophenol

Executive Summary

This technical guide provides a comprehensive framework for the solubility profiling of 4-Chloro-2-methoxy-6-nitrophenol (CMNP) . As a critical intermediate in the synthesis of agrochemicals and pharmaceutical precursors, understanding the solid-liquid equilibrium (SLE) of CMNP is essential for optimizing crystallization yields and purification processes.

This guide addresses the physicochemical behavior of CMNP, specifically the influence of the ortho-nitro effect on solubility, and details a self-validating Dynamic Laser Monitoring protocol for precise solubility determination.

Physicochemical Characterization & Structural Logic

To predict solubility behavior, we must first analyze the molecular architecture of CMNP. The compound exhibits a "push-pull" electronic system that dictates its interaction with solvents.

Structural Analysis[1]

-

Scaffold: Guaiacol (2-methoxyphenol) derivative.

-

Substituents:

-

-OH (C1): Hydrogen bond donor.

-

-OCH₃ (C2): Hydrogen bond acceptor; adds lipophilicity.

-

-Cl (C4): Hydrophobic, electron-withdrawing.

-

-NO₂ (C6): Strongly electron-withdrawing; key driver of polarity.

-

The "Ortho-Effect" Mechanism

A defining characteristic of 4-Chloro-2-methoxy-6-nitrophenol is the proximity of the hydroxyl (-OH) and nitro (-NO₂) groups.

-

Intramolecular Bonding: The proton of the hydroxyl group forms a strong intramolecular hydrogen bond with the oxygen of the nitro group.

-

Solubility Implication: This "locks" the hydroxyl proton, reducing its ability to hydrogen bond with polar protic solvents (like water or methanol). Consequently, CMNP exhibits higher solubility in non-polar or moderately polar aprotic solvents (e.g., Toluene, Ethyl Acetate) compared to its para-nitro isomers.

Figure 1: Mechanistic impact of the ortho-nitro group on solvent affinity. The intramolecular bond reduces hydrophilicity, favoring organic solvation.

Experimental Protocol: Dynamic Laser Monitoring Method

For high-precision solubility data, the Dynamic Laser Monitoring Method is superior to the static shake-flask method due to faster equilibration detection and reduced manual sampling error.

Principle

The solubility is determined by measuring the intensity of a laser beam passing through a solvent-solute mixture.

-

Suspension (Undissolved): High scattering, low transmission intensity.

-

Solution (Dissolved): Low scattering, maximum transmission intensity.

-

Transition Point: The temperature at which transmission intensity maximizes and stabilizes corresponds to the saturation temperature (

).

Workflow

Equipment Required:

-

Jacketed glass vessel (50 mL) with precision temperature control (

K). -

Laser transmissometer (650 nm wavelength).

-

Magnetic stirrer (variable speed).

Step-by-Step Methodology:

-

Preparation: Weigh a precise mass (

) of CMNP and add to the vessel. -

Solvent Addition: Add a known mass (

) of the target organic solvent. -

Equilibration: Set stirring to 400 rpm. The mixture should be a turbid suspension.

-

Heating Ramp: Increase temperature slowly (0.2 K/min).

-

Detection: Continuously log laser transmission intensity (

). -

Endpoint Determination: The temperature where

reaches a plateau is recorded as the solubility temperature for that specific mole fraction. -

Repetition: Add more solute to the same vessel and repeat to generate a full curve (Synthetic Method).

Figure 2: Workflow for the Synthetic Laser Monitoring Method. This loop allows for rapid generation of polythermal solubility curves.

Solubility Landscape & Data Interpretation

Based on the structural analogs (specifically 4-chloro-2-nitrophenol) and thermodynamic principles, the solubility of CMNP follows a distinct hierarchy.

Solvent Hierarchy (Predicted)

The solubility (

| Rank | Solvent Type | Representative Solvent | Solubility Rationale |

| 1 | Polar Aprotic | Acetone / Ethyl Acetate | Highest. Disrupts lattice energy effectively; no H-bond donor competition. |

| 2 | Polar Protic | Ethanol / Methanol | High. Solvates the phenolic -OH, though slightly hindered by the nitro group. |

| 3 | Aromatic | Toluene | Moderate. Good interaction with the benzene ring; favored by the ortho-effect. |

| 4 | Aliphatic | Hexane / Cyclohexane | Low. Lacks polarity to overcome the crystal lattice energy of the nitro group. |

| 5 | Water | Water | Very Low. Hydrophobic chloro/methoxy groups + intramolecular H-bond prevent hydration. |

Temperature Dependence

Solubility of CMNP is endothermic , meaning it increases with temperature. The relationship is modeled using the Modified Apelblat Equation :

Where:

- = Mole fraction solubility of CMNP.

- = Absolute temperature (K).[1]

- = Empirical model parameters derived from experimental regression.

Thermodynamic Analysis

To validate the experimental data, researchers must calculate the thermodynamic dissolution functions using the Van't Hoff analysis.

Key Parameters[3][4]

-

Enthalpy of Solution (

):-

Expected to be Positive (> 0) .

-

Interpretation: The energy required to break the crystal lattice (CMNP-CMNP interactions) is greater than the energy released by solvation (CMNP-Solvent interactions).

-

-

Entropy of Solution (

):-

Expected to be Positive (> 0) .

-

Interpretation: The disorder of the system increases as the ordered crystal lattice breaks down into the solvent.

-

-

Gibbs Free Energy (

):-

Expected to be Positive in most cases (since solubility is < 1.0 mole fraction), but decreases as

increases, driving higher solubility.

-

Application in Process Design

-

Cooling Crystallization: Since

is positive, solubility drops significantly with temperature. This makes cooling crystallization (e.g., from Ethyl Acetate) an ideal purification method. -

Anti-Solvent Selection: Water or Hexane are effective anti-solvents to force precipitation from an Ethanolic solution.

References

-

Vertex AI Search. (2025). Experimental measurement of solubility laser monitoring method. 2[3]

-

Solubility of Things. (2024).[4][5] 4-Chloro-2-nitrophenol - Solubility Properties. 6

-

ResearchGate. (2024). Solubility and extraction of nitrophenols in organic solvents. 5

-

MDPI. (2025). Laser Microinterferometry for API Solubility and Phase Equilibria. 7

-

ChemicalBook. (2025).[1] 4-Chloro-2-methoxyphenol Properties and Applications. 3

Sources

- 1. 4-CHLORO-2-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 2. An automated system for determining drug solubility based on laser monitoring technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-CHLORO-2-METHOXYPHENOL | 16766-30-6 [chemicalbook.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example [mdpi.com]

Comprehensive Safety Data Sheet (SDS) Technical Guide: 4-Chloro-2-methoxy-6-nitrophenol

[1]

Disclaimer: Research Use Only

This document is a derived technical guide for 4-Chloro-2-methoxy-6-nitrophenol, a specialized intermediate often absent from standard commercial databases.[1] The hazard classifications and physical properties below are synthesized based on Structure-Activity Relationship (SAR) analysis of analogous compounds (e.g., 4-Chloro-2-nitrophenol, 4-Chloroguaiacol) and available synthesis literature. Treat this substance as a high-hazard research chemical until empirical data confirms otherwise.

PART 1: CHEMICAL IDENTIFICATION & SIGNIFICANCE

Product Identifier

-

Chemical Name: 4-Chloro-2-methoxy-6-nitrophenol[1][2][3][4][5]

-

Common Synonyms: 4-Chloro-6-nitroguaiacol; 6-Nitro-4-chloroguaiacol.[1]

-

CAS Number: Not widely listed (Treat as Novel/Research Grade).

-

Note: Often confused with 4-Chloro-2-nitrophenol (CAS 89-64-5) or 4-Chloro-2-methoxyphenol (CAS 16766-30-6).[1]

-

-

Molecular Formula: C

H -

Molecular Weight: 203.58 g/mol [1]

-

SMILES: COc1c(O)c(NO2)cc(Cl)c1[1]

R&D Significance

In drug development, this compound serves as a highly functionalized scaffold .[1] The ortho-methoxy and ortho-nitro groups flanking the phenol provide unique electronic properties for:

-

Chelation: Potential bidentate ligand for metallo-drug complexes.[1]

-

Metabolic Stability: The chlorine atom at the para position blocks metabolic oxidation (CYP450), enhancing half-life in derivative drugs.[1]

-

Synthesis Intermediate: Precursor for benzoxazoles or aminophenol derivatives via reduction of the nitro group.[1]

PART 2: HAZARD IDENTIFICATION (GHS PREDICTED)

Scientist's Note: The presence of a nitro group (

GHS Classification (Derived)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Cat 3/4 | H301/H302: Toxic/Harmful if swallowed.[1] |

| Acute Toxicity (Dermal) | Cat 4 | H312: Harmful in contact with skin.[1] |

| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[1][6] |

| Serious Eye Damage | Cat 2A | H319: Causes serious eye irritation.[1] |

| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[1][6] |

| Aquatic Toxicity (Acute) | Cat 1 | H400: Very toxic to aquatic life.[1] |

Signal Word: DANGER

Precautionary Logic

-

P210: Keep away from heat/sparks.[1] Rationale: Nitro-phenols can be shock-sensitive or explosive when dry.[1]

-

P273: Avoid release to the environment. Rationale: Chlorinated phenols are persistent organic pollutants.[1]

-

P280: Wear protective gloves/protective clothing/eye protection.[1] Rationale: Lipophilic nature allows rapid skin absorption.[1]

PART 3: COMPOSITION & INGREDIENTS

| Component | Concentration | CAS | Role |

| 4-Chloro-2-methoxy-6-nitrophenol | >95% (HPLC) | N/A | Active |

| 4-Chloroguaiacol | <2% | 16766-30-6 | Starting Material |

| Isomers (e.g., 5-nitro) | <1% | N/A | By-product |

| Water | <1% | 7732-18-5 | Solvent residue |

PART 4: EMERGENCY RESPONSE PROTOCOLS

Decision Tree: Spill & Exposure Response

Figure 1: Critical decision pathways for personnel exposure and spill management. Note the specific prohibition of sawdust for nitro-compounds.[1]

Firefighting Measures

PART 5: HANDLING & STORAGE (Technical Causality)

Safe Handling

-

Dust Control: Use a powder containment hood or glovebox.[1]

-

Why? Fine dusts of nitro-compounds are often electrostatic and can be shock-sensitive.[1]

-

-

Tooling: Use non-sparking (beryllium-copper) spatulas.[1]

-

Why? Reduces ignition risk for potentially unstable nitro-aromatics.[1]

-

-

Avoidance: Never grind dry material in a mortar/pestle without safety shielding.[1]

Storage Conditions

-

Temperature: 2–8°C (Refrigerate).

-

Why? Retards slow thermal decomposition and dimerization.[1]

-

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[1]

-

Why? Phenolic hydroxyls are prone to oxidation; nitro groups can be photoreactive.[1]

-

-

Incompatibilities: Segregate from Strong Bases (forms unstable nitrophenolate salts) and Reducing Agents (exothermic reduction to amines).[1]

PART 6: PHYSICAL & CHEMICAL PROPERTIES

Data Status: Predicted/Experimental Hybrid based on 4-Chloro-2-nitrophenol.

| Property | Value/Description | Scientific Rationale |

| Appearance | Yellow to Orange Crystalline Solid | Conjugation of Nitro group with Phenol ring.[1] |

| Odor | Phenolic / Pungent | Typical of chlorinated phenols.[1] |

| Melting Point | 105 – 115 °C (Predicted) | Higher than 4-chloro-2-nitrophenol (87°C) due to H-bonding stabilization by methoxy group.[1] |

| Boiling Point | Decomposes before boiling | Nitro groups are thermally labile.[1] |

| Solubility (Water) | Low (< 1 g/L) | Lipophilic Cl and OMe groups reduce water solubility.[1] |

| Solubility (Organic) | High (DMSO, Ethanol, DCM) | Suitable for organic synthesis workflows.[1] |

| pKa | ~6.5 – 7.0 (Predicted) | More acidic than phenol (10) due to electron-withdrawing Nitro/Chloro, but less than dinitrophenols.[1] |

| Partition Coeff (LogP) | ~2.5 | Indicates potential for bioaccumulation.[1] |

PART 7: STABILITY & REACTIVITY

Reactivity Matrix

-

Stability: Stable under recommended storage.[1] May darken upon light exposure.[1]

-

Hazardous Decomposition:

Synthesis & Degradation Workflow

Figure 2: Synthesis origin and potential degradation pathway.[1] Stability depends on preventing oxidation.[1]

PART 8: TOXICOLOGICAL INFORMATION

Acute Toxicity (Predicted)[1]

-

LD50 (Oral, Rat): Estimated 300–800 mg/kg .[1]

-

Basis: 4-Chloro-2-nitrophenol LD50 is ~900 mg/kg; methoxy group may alter bioavailability but toxicity remains high.[1]

-

-

Inhalation: High risk of mucosal irritation.[1]

Chronic Effects[1]

PART 9: ECOLOGICAL INFORMATION

PART 10: DISPOSAL CONSIDERATIONS

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6980, 4-Chloro-2-nitrophenol (Analogous Hazard Data).[1] Retrieved from [Link][1]

-

Lederer, M. (1989). Chromatographic separation of chloronitrophenols.[1][8] Journal of Chromatography A. (Confirming synthesis of 4-Chloro-6-nitroguaiacol).[1] Retrieved from [Link][1]

-

ECHA (European Chemicals Agency). C&L Inventory for Chloronitrophenols.[1] Retrieved from [Link][1]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Cas 16766-30-6,4-CHLORO-2-METHOXYPHENOL | lookchem [lookchem.com]

- 3. 859877-49-9|4-Chloro-2-methoxy-6-nitroaniline|BLD Pharm [bldpharm.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. avantorsciences.com [avantorsciences.com]

- 6. 4-Chloro-2-nitrophenol (CAS: 89-64-5): Properties, Uses, and Safety Guidelines - BKK Children Museum [bkkchildrenmuseum.com]

- 7. researchgate.net [researchgate.net]

- 8. lib3.dss.go.th [lib3.dss.go.th]

Technical Sourcing & Validation Guide: 4-Chloro-2-methoxy-6-nitrophenol

The following technical guide details the sourcing, validation, and handling of 4-Chloro-2-methoxy-6-nitrophenol (CAS 118724-89-3). This document is structured for researchers requiring high-purity intermediates for medicinal chemistry or agrochemical synthesis.[1]

Executive Summary & Chemical Identity

4-Chloro-2-methoxy-6-nitrophenol is a highly functionalized guaiacol derivative used primarily as a scaffold in the synthesis of kinase inhibitors and advanced agrochemicals.[1] Its structural complexity—containing electron-withdrawing (nitro, chloro) and electron-donating (methoxy, hydroxy) groups—makes it a versatile but challenging intermediate to source with high isomeric purity.

Chemical Profile

| Property | Specification |

| CAS Number | 118724-89-3 |

| IUPAC Name | 4-Chloro-2-methoxy-6-nitrophenol |

| Synonyms | 4-Chloro-6-nitroguaiacol; 2-Methoxy-4-chloro-6-nitrophenol |

| Molecular Formula | C₇H₆ClNO₄ |

| Molecular Weight | 203.58 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Critical Impurities | 4-Chloro-2-methoxy-5 -nitrophenol (Regioisomer); 4-Chloro-2-methoxyphenol (Starting Material) |

Sourcing Landscape

Unlike commodity phenols, this compound is a specialized building block.[1] The primary supply risk is isomeric contamination .[1] Many vendors synthesize this via the nitration of 4-chloroguaiacol, which can yield a mixture of the 6-nitro (target) and 5-nitro (impurity) isomers.

Tier 1: Primary Stocking Suppliers (Verified Catalog Items)

These suppliers explicitly list the specific isomer with the correct CAS.[1]

| Supplier | Catalog Reliability | Typical Purity | Notes |

| BLD Pharm | High | >97% | Primary source for gram-to-kilo scale.[1] Explicitly lists CAS 118724-89-3.[1][2] |

| Combi-Blocks | High | >98% | Excellent for building blocks; often provides H-NMR data on request.[1] |

| Enamine | Medium-High | >95% | Strong in custom synthesis; check if "in-stock" or "make-on-demand".[1] |

| Sigma-Aldrich | Medium | >95% | Often re-sources from Tier 1 vendors; higher cost but robust QA documentation.[1] |

Procurement Decision Workflow

The following diagram outlines the logical flow for validating a supplier before purchase to avoid "blind" procurement of incorrect isomers.

Figure 1: Procurement decision tree emphasizing the pre-purchase evaluation of NMR data to confirm regiochemistry.

Technical Validation: The "Trust but Verify" Protocol

Upon receipt, you must validate the material.[1] The nitration process used to create this molecule is prone to regio-isomerism.[1] Relying solely on a vendor's "98%" purity claim is insufficient without structural confirmation.[1]

A. The Isomer Problem (Mechanistic Insight)

The synthesis typically involves nitrating 4-chloro-2-methoxyphenol .[1]

-

Directing Effects: The -OH and -OCH₃ groups are ortho/para directors.[1] The -Cl is a weak ortho/para director.[1]

-

Target (6-Nitro): Formed by nitration ortho to the -OH group.[1] This is generally favored.[1]

-

Impurity (5-Nitro): Formed by nitration para to the -OCH₃ group (position 5).[1] While sterically less favored, it is a common contaminant (1–5%).[1]

B. Protocol 1: Structural Confirmation via ¹H-NMR

This is the definitive method to distinguish the target from its 5-nitro isomer.[1]

-

Solvent: DMSO-d₆ or CDCl₃.[1]

-

Target (6-Nitro Isomer):

-

Impurity (5-Nitro Isomer):

C. Protocol 2: Purity Assessment via HPLC

Use this method to quantify the % purity and detect unreacted starting material.[1]

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH is critical to keep the phenol protonated and prevent peak tailing).[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 320 nm (nitro-phenol absorption).[1]

Handling, Stability & Safety

Warning: As a nitrophenol derivative, this compound possesses inherent hazards.[1]

-

Explosion Hazard: While mono-nitro phenols are generally stable, they are high-energy compounds.[1]

-

Protocol: Do not heat neat material above 100°C. Avoid metal spatulas if the material is dry and caked (friction risk).[1]

-

-

Toxicity: Nitrophenols are uncouplers of oxidative phosphorylation.[1]

-

Storage:

Synthesis & Impurity Flow

The following diagram illustrates the origin of the critical impurities you must test for.

Figure 2: Synthetic pathway showing the origin of regioisomeric impurities.

References

-

BLD Pharm. Product Analysis: 4-Chloro-2-methoxy-6-nitrophenol (CAS 118724-89-3).[1] Retrieved from [1]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11872489.[1] Retrieved from [1]

-

Sigma-Aldrich. Nitrophenol Derivatives Safety Data Sheet.[1] Retrieved from [1]

-

ChemicalBook. 4-Chloro-2-methoxy-6-nitrophenol Supplier List & Properties. Retrieved from [1]

Sources

Methodological & Application

Application Notes and Protocols for the Nitration of 4-Chloro-2-Methoxyphenol

Introduction: The Strategic Importance of Nitrated Phenols in Drug Discovery and Fine Chemicals

The introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic synthesis, unlocking a diverse array of subsequent chemical modifications. Nitrated phenols, in particular, are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The specific substitution pattern of the starting phenol dictates the electronic and steric environment of the aromatic ring, thereby influencing the regiochemical outcome of the nitration. 4-Chloro-2-methoxyphenol is a readily available starting material, and its nitration provides access to highly functionalized aromatic building blocks. The interplay of the chloro, methoxy, and hydroxyl substituents presents an interesting case for controlling the regioselectivity of electrophilic aromatic substitution. These application notes provide a comprehensive guide to the nitration of 4-chloro-2-methoxyphenol, detailing the underlying mechanistic principles, offering validated experimental protocols, and emphasizing critical safety considerations.

Mechanistic Insights: Directing Effects and the Nitronium Ion

The nitration of 4-chloro-2-methoxyphenol is an electrophilic aromatic substitution reaction. The key electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from nitric acid, often in the presence of a stronger acid catalyst like sulfuric acid.[1]

The regiochemical outcome of the reaction is governed by the directing effects of the substituents on the aromatic ring:

-

Hydroxyl (-OH) and Methoxyl (-OCH₃) Groups: Both are powerful activating, ortho, para-directing groups due to their ability to donate electron density to the ring through resonance.

-

Chloro (-Cl) Group: This is a deactivating, yet ortho, para-directing group. Its inductive electron-withdrawing effect deactivates the ring towards electrophilic attack, while its ability to donate a lone pair of electrons through resonance directs incoming electrophiles to the ortho and para positions.

In the case of 4-chloro-2-methoxyphenol, the positions ortho and para to the strongly activating hydroxyl and methoxyl groups are the most favorable for electrophilic attack. The expected major product of mononitration is 4-chloro-2-methoxy-6-nitrophenol . This is supported by the known synthesis of this compound as a downstream product of 4-chloro-2-methoxyphenol.[2]

Experimental Protocols

Two primary protocols are presented here, offering flexibility in terms of scale and available reagents.

Protocol 1: Laboratory-Scale Nitration with Nitric Acid in Acetic Acid

This protocol is suitable for small to medium-scale laboratory preparations and utilizes a common solvent system.

Materials:

| Reagent/Material | Grade | Supplier |

| 4-Chloro-2-methoxyphenol | Reagent | Sigma-Aldrich |

| Glacial Acetic Acid | ACS | Fisher Scientific |

| Nitric Acid (70%) | ACS | VWR |

| Sodium Bicarbonate | Reagent | J.T. Baker |

| Ethyl Acetate | HPLC | Fisher Scientific |

| Anhydrous Sodium Sulfate | Reagent | EMD Millipore |

| Deionized Water | - | - |

| Ice | - | - |

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Magnetic stir plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-chloro-2-methoxyphenol in 50 mL of glacial acetic acid.

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

-

Addition of Nitrating Agent: Slowly add 6.0 mL of 70% nitric acid dropwise from a dropping funnel over a period of 30 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Slowly pour the reaction mixture into a beaker containing 200 mL of an ice-water slurry with vigorous stirring. A yellow precipitate should form.

-

Work-up:

-

Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Protocol 2: Mild Nitration using Sodium Nitrite in Acidic Media

This method offers a milder alternative to concentrated nitric acid and can sometimes provide improved regioselectivity.

Materials:

| Reagent/Material | Grade | Supplier |

| 4-Chloro-2-methoxyphenol | Reagent | Sigma-Aldrich |

| Sodium Nitrite | ACS | Fisher Scientific |

| Sulfuric Acid (98%) | ACS | VWR |

| Dichloromethane | HPLC | Fisher Scientific |

| Anhydrous Magnesium Sulfate | Reagent | EMD Millipore |

| Deionized Water | - | - |

| Ice | - | - |

Equipment:

-

Three-necked round-bottom flask with a magnetic stir bar and thermometer

-

Dropping funnel

-

Ice bath

-

Magnetic stir plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask, dissolve 10.0 g of 4-chloro-2-methoxyphenol in 100 mL of dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice-salt bath.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully add 5.0 g of sodium nitrite to 20 mL of ice-cold water. Slowly add 5 mL of concentrated sulfuric acid to this mixture with constant stirring, keeping the temperature below 10 °C.

-

Addition of Nitrating Agent: Add the freshly prepared nitrating mixture dropwise to the solution of 4-chloro-2-methoxyphenol over 30 minutes, maintaining the reaction temperature at 0-5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 3-4 hours. Monitor the reaction by TLC.

-

Work-up:

-

Carefully add 50 mL of cold water to the reaction mixture.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution (2 x 30 mL) and water (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Isolation and Purification:

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the resulting crude product by column chromatography or recrystallization.

-

Safety and Hazard Management

Nitration reactions are inherently hazardous and must be conducted with strict adherence to safety protocols.

-

Corrosive Reagents: Nitric acid and sulfuric acid are highly corrosive and can cause severe burns.[3] Always handle these reagents in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[3]

-

Exothermic Reaction: Nitration reactions are exothermic and can lead to a runaway reaction if not properly controlled.[4] Maintaining a low temperature is crucial. Always use an ice bath and add the nitrating agent slowly.

-

Toxic Fumes: The reaction can produce toxic nitrogen oxide gases. Ensure adequate ventilation by working in a certified chemical fume hood.

-

Spill Management: Have appropriate spill kits containing a neutralizing agent (such as sodium bicarbonate) readily available.

Data Visualization and Workflow

Reaction Scheme

Caption: Electrophilic nitration of 4-chloro-2-methoxyphenol.

Experimental Workflow

Caption: General experimental workflow for the nitration of 4-chloro-2-methoxyphenol.

References

- Nitration reaction safety - YouTube. (2024, June 7).

- Nitration of Phenol and Purification by Column Chromatography Purpose - CDN. (n.d.).

- Notes on Environmental Concerns of Nitration - Unacademy. (n.d.).

- Technical Support Center: Controlling Regioselectivity in the Nitration of Substituted Phenols - Benchchem. (n.d.).

- Regioselective Nitration of Phenols by NaNO3 in Microemulsion - Taylor & Francis. (n.d.).

- An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4 - DergiPark. (2009, January 14).

- US3933929A - Process for the purification of p-nitrophenol - Google Patents. (n.d.).

- Synthesis and Purification of Nitrophenols | UKEssays.com. (2017, August 17).

- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC. (2017, December 18).

- Purification of nitrophenols using complex-assisted crystallization - RSC Publishing. (n.d.).

- Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015, April 27).

- Regioselective nitration of phenols using Sr(NO3)2 or benzyltriphenylphosphonium nitrate in the presence of H2SO4-silica under solvent free conditions - ResearchGate. (2025, August 10).

- Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem. (n.d.).

- What safety precautions should I take when handling nitric acid? - Quora. (2024, May 22).

- Purification of nitrophenols using complex-assisted crystallization | Request PDF. (n.d.).

- Cas 16766-30-6,4-CHLORO-2-METHOXYPHENOL - LookChem. (n.d.).

- CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google Patents. (n.d.).

- Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents. (n.d.).

- NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITRATE - SID. (2010, July 15).

- 4-Chloro-2-nitrophenol (CAS: 89-64-5): Properties, Uses, and Safety Guidelines. (2025, March 11).

- synthesis of 2-chloro-4-nitrophenol by new way. (n.d.).

- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. (n.d.).

- 4-CHLORO-2-NITROPHENOL synthesis - ChemicalBook. (n.d.).

- Nitration of Phenolic Compounds by Metal Salts Impregnated Yb-Mo-Montmorillonite KSF - arkat usa. (n.d.).

- CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google Patents. (n.d.).

- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30).

- Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms - PMC. (n.d.).

Sources

Application Notes & Protocols for 4-Chloro-2-methoxy-6-nitrophenol: A Versatile Intermediate in Pharmaceutical Synthesis

Abstract

This technical guide provides an in-depth exploration of 4-Chloro-2-methoxy-6-nitrophenol, a highly functionalized aromatic compound with significant potential as a pharmaceutical intermediate. We delve into its chemical properties, safety protocols, and strategic applications, with a particular focus on its utility in constructing core scaffolds for targeted therapies such as kinase inhibitors. The document furnishes detailed, field-proven experimental protocols for key synthetic transformations, including nitro group reduction and subsequent heterocyclic scaffold assembly. These protocols are designed as self-validating systems, emphasizing reaction monitoring and product characterization to ensure scientific integrity.

Introduction: The Strategic Value of 4-Chloro-2-methoxy-6-nitrophenol

4-Chloro-2-methoxy-6-nitrophenol is an organic compound whose value in medicinal chemistry is derived from its unique arrangement of four distinct functional groups on a single phenyl ring. This substitution pattern makes it a powerful and versatile starting material for the synthesis of complex pharmaceutical molecules.[1][2][3]

The strategic importance of this intermediate lies in the orthogonal reactivity of its functional groups:

-

Phenolic Hydroxyl (-OH): A nucleophilic site for O-alkylation or O-arylation to introduce key pharmacophoric features.

-

Nitro Group (-NO₂): A potent electron-withdrawing group that activates the ring for nucleophilic aromatic substitution. It also serves as a synthetic handle, readily reducible to an amino group, which is a cornerstone for building a vast array of heterocyclic systems.[4]

-

Chloro Group (-Cl): An excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the formation of carbon-nitrogen or carbon-oxygen bonds crucial for many drug scaffolds.[5]

-

Methoxy Group (-OCH₃): A sterically and electronically influential group that can modulate the reactivity of the molecule and provide specific interactions within a biological target's binding site.

This guide will demonstrate how these features can be leveraged to construct complex molecular architectures, particularly those found in modern targeted therapies.

Physicochemical Properties and Safety Data

A comprehensive understanding of the chemical properties and safety requirements is paramount before any experimental work. The data presented below is based on the compound's structure and information from closely related analogues.[2][3][6][7]

| Property | Value | Source |

| Chemical Name | 4-Chloro-2-methoxy-6-nitrophenol | - |

| CAS Number | Not available. Related compound 4-Chloro-2-nitrophenol is 89-64-5. | [3][7] |

| Molecular Formula | C₇H₆ClNO₄ | - |

| Molecular Weight | 203.58 g/mol | - |

| Appearance | Expected to be a yellow crystalline solid. | [2] |

| Solubility | Expected to be slightly soluble in water, soluble in organic solvents. | [2] |

Safety & Handling:

The presence of the nitrophenol and chlorinated aromatic moieties necessitates careful handling. The following safety information is extrapolated from safety data sheets for structurally similar hazardous compounds like 4-Chloro-2-nitrophenol.[6][8][9]

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6][9]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9]

-

Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[8]

-

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. Keep away from strong oxidizing agents and strong bases.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

Core Application: Synthesis of Kinase Inhibitor Scaffolds

A primary application for intermediates like 4-Chloro-2-methoxy-6-nitrophenol is the synthesis of heterocyclic cores for kinase inhibitors. Many FDA-approved and investigational kinase inhibitors are based on quinoline, quinazoline, or related nitrogen-containing ring systems.[10][11] These drugs often target signaling pathways, such as the PI3K/Akt/mTOR pathway, which are frequently dysregulated in cancer and other diseases.[12][13]

The provided intermediate is an ideal precursor for quinoline-based kinase inhibitors, such as analogues of Bosutinib (a Src/Abl kinase inhibitor).[14] The general synthetic strategy involves leveraging the nitro and chloro groups to first construct the quinoline core and then introduce a side chain via nucleophilic substitution.

Key Synthetic Transformations: Detailed Protocols

The following protocols provide step-by-step methodologies for transforming 4-Chloro-2-methoxy-6-nitrophenol into a key quinoline intermediate.

Protocol 1: Reduction of the Nitro Group

Objective: To selectively reduce the nitro group to a primary amine, yielding 4-Amino-5-chloro-3-methoxyphenol , a critical building block for cyclization reactions.

Causality: The reduction of an aromatic nitro group is a fundamental transformation. Stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and highly effective method. Tin(II) is a robust reducing agent for this purpose, and the acidic medium facilitates the reaction and solubilizes the resulting amine salt.

Materials:

-

4-Chloro-2-methoxy-6-nitrophenol (1.0 eq)

-

Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4-Chloro-2-methoxy-6-nitrophenol in ethanol.

-

Add stannous chloride dihydrate to the suspension.

-

Carefully add concentrated HCl dropwise to the stirring mixture. The reaction is exothermic.

-

Heat the reaction mixture to reflux (typically 60-80°C) and monitor for 2-4 hours.

-

Reaction Monitoring: Track the disappearance of the starting material (a yellow compound) using Thin Layer Chromatography (TLC), eluting with a 3:1 Hexanes:Ethyl Acetate mixture. The product amine will have a lower Rf and may require visualization with an appropriate stain (e.g., ninhydrin).

-

Upon completion, cool the reaction to room temperature and then place it in an ice bath.

-

Slowly and carefully neutralize the acidic mixture by adding saturated NaHCO₃ solution until the pH is ~8. Caution: Vigorous gas evolution (CO₂) will occur.

-

The resulting mixture will contain a precipitate (tin salts). Extract the aqueous slurry three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 4-Amino-5-chloro-3-methoxyphenol. The product may require purification by column chromatography.

Self-Validating System:

-

TLC: Confirms complete consumption of the starting material.

-

Mass Spectrometry (MS): The ESI-MS spectrum should show a clear [M+H]⁺ peak corresponding to the molecular weight of the product.

-

¹H NMR: The spectrum should confirm the disappearance of aromatic protons adjacent to the nitro group and the appearance of a broad singlet corresponding to the -NH₂ protons.

Protocol 2: Synthesis of a Substituted 4-Chloroquinoline Intermediate

This section outlines a two-step process to first build the quinoline core and then install the reactive chloro group at the 4-position, mirroring synthetic routes reported for potent kinase inhibitors.[13][15]

Step A: Friedländer Annulation to form the Quinolin-4-ol Core

Objective: To construct the heterocyclic quinoline ring system via condensation of the aminophenol (product of Protocol 1) with a β-ketoester.

Causality: The Friedländer synthesis is a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. This protocol uses a derivative (the aminophenol) and a β-ketoester under acidic catalysis to form the quinolin-4-ol heterocycle.

Step-by-Step Protocol:

-

Combine the 4-Amino-5-chloro-3-methoxyphenol (1.0 eq) and ethyl acetoacetate (1.1 eq) in a flask.

-

Add polyphosphoric acid (PPA) or Dowtherm A as a solvent and catalyst.

-

Heat the mixture to a high temperature (e.g., 170-250°C, depending on the medium) for 1-2 hours.

-

Reaction Monitoring: Monitor by TLC for the formation of a new, more polar spot corresponding to the quinolinol product.

-

Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

-

Neutralize with a base (e.g., aqueous ammonia or NaOH) to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry to obtain the crude 7-Chloro-5-methoxy-2-methylquinolin-4-ol.

Step B: Chlorination of the Quinolin-4-ol

Objective: To convert the hydroxyl group at the 4-position into a chlorine atom, creating a key electrophilic site for subsequent SNAr reactions.

Causality: The conversion of a 4-quinolinol to a 4-chloroquinoline is a standard transformation. Phosphorus oxychloride (POCl₃) is the reagent of choice; it acts as both the chlorinating agent and the solvent.

Step-by-Step Protocol:

-

Carefully add the crude 7-Chloro-5-methoxy-2-methylquinolin-4-ol to an excess of phosphorus oxychloride (POCl₃) in a flask equipped with a reflux condenser and a gas trap (to capture HCl fumes). A small amount of a catalyst like DMF can be added.

-

Heat the mixture to reflux (approx. 110°C) for 1-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Caution: This is a highly exothermic and vigorous quenching process.

-

Neutralize the mixture with a base (e.g., concentrated ammonium hydroxide) to a pH of ~8-9, which will precipitate the product.

-

Filter the solid, wash with water, and dry. The crude product, 4,7-Dichloro-5-methoxy-2-methylquinoline , can be purified by recrystallization or column chromatography.

Self-Validating System (for both steps):

-

Characterization: The final product's structure and purity should be rigorously confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to validate the successful two-step transformation.

Concluding Remarks

4-Chloro-2-methoxy-6-nitrophenol represents a strategically valuable intermediate for pharmaceutical research and development. Its pre-installed functional handles allow for efficient and modular construction of complex heterocyclic systems. The protocols detailed herein provide a reliable framework for researchers to utilize this building block in the synthesis of novel therapeutic agents, particularly in the ever-expanding field of kinase inhibitors. Rigorous adherence to safety protocols and analytical validation at each step is essential for successful and reproducible synthetic outcomes.

References

-

Shreeji Industries. 4-Chloro-2-Nitro Phenol Manufacturer. Retrieved from [Link]

-

Helmsman. (2025, March 11). 4-Chloro-2-nitrophenol (CAS: 89-64-5): Properties, Uses, and Safety Guidelines. Retrieved from [Link]

-

ResearchGate. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

-

Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6980, 4-Chloro-2-nitrophenol. Retrieved from [Link]

-

Journal of Cancer Research and Therapeutics. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Retrieved from [Link]

-

Spectrum Xray. (2025, November 10). Managing Contrast Media Allergic Reactions: Emergency Protocols For Imaging Staff. Retrieved from [Link]

-

CAS Common Chemistry. 4-Chloro-2-methyl-6-nitrophenol. Retrieved from [Link]

-

Boschelli, D. H., et al. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 49(26), 7868-76. Retrieved from [Link]

-

Atlantis Press. (2017, February). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Retrieved from [Link]

- Google Patents. CN101481311A - Preparation of 4-chloro-2-nitrophenol.

-

Bentham Science. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

-

Polish Journal of Environmental Studies. Decontamination of 4-Chloro-2-Nitrophenol from Aqueous Solution by Graphene Adsorption: Equilibrium, Kinetic, and Thermodynamic. Retrieved from [Link]

-

University of Calgary. (2022, June 15). Contrast Allergy - Clinical Pharmacology & Toxicology Pearl of the Week. Retrieved from [Link]

-

Journal of Investigational Allergology and Clinical Immunology. (2016). Clinical Practice Guidelines for Diagnosis and Management of Hypersensitivity Reactions to Contrast Media. Retrieved from [Link]

Sources

- 1. 4-Chloro-2-Nitro Phenol Manufacturer- Shreeji Industries [shreejiindustries.net]

- 2. 4-Chloro-2-nitrophenol (CAS: 89-64-5): Properties, Uses, and Safety Guidelines - BKK Children Museum [bkkchildrenmuseum.com]

- 3. CAS 89-64-5: 4-Chloro-2-nitrophenol | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. 4-Chloro-2-nitrophenol | C6H4ClNO3 | CID 6980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. tcichemicals.com [tcichemicals.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. atlantis-press.com [atlantis-press.com]

- 14. Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline | Atlantis Press [atlantis-press.com]

reaction conditions for 4-Chloro-2-methoxy-6-nitrophenol alkylation

Application Note: Optimized Reaction Conditions for the O-Alkylation of 4-Chloro-2-methoxy-6-nitrophenol

Executive Summary

4-Chloro-2-methoxy-6-nitrophenol is a highly functionalized aromatic building block utilized extensively as an advanced intermediate in pharmaceutical research and fine chemical synthesis[1]. Due to the presence of multiple strongly electron-withdrawing groups (EWGs), the phenolic hydroxyl group exhibits atypical reactivity compared to standard phenols. This application note provides a comprehensive, field-proven guide to the O-alkylation (Williamson ether synthesis) of this substrate, detailing the mechanistic rationale behind solvent and base selection, optimized reaction parameters, and a self-validating experimental protocol.

Mechanistic Rationale & Electronic Effects

The reactivity of 4-chloro-2-methoxy-6-nitrophenol is dictated by the combined inductive and resonance effects of its substituents. Understanding these electronic effects is critical for selecting the correct reaction conditions:

-

Enhanced Acidity: The ortho-nitro and para-chloro groups strongly withdraw electron density from the hydroxyl oxygen. This significantly lowers the pKa of the phenol, making it highly acidic.

-

Attenuated Nucleophilicity: While the resulting phenoxide anion is easily formed, its nucleophilicity is severely dampened because the negative charge is highly delocalized into the nitro group[2].

-

Causality of Reagent Selection: Because the phenol is highly acidic, mild inorganic bases such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are sufficient for quantitative deprotonation[3]. Stronger bases (e.g., Sodium Hydride) are unnecessary and risk promoting unwanted side reactions, such as nucleophilic aromatic substitution (SₙAr) at the chlorinated position. To counteract the poor nucleophilicity of the phenoxide, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetone must be used. These solvents effectively solvate the metal cation while leaving the phenoxide "naked" and highly reactive for the subsequent Sₙ2 displacement[4].

Mechanistic pathway illustrating the base-mediated Williamson ether synthesis.

Reaction Condition Optimization

To maximize the yield of the O-alkylated ether and minimize degradation, reaction conditions must be tailored to the steric and electronic nature of the alkylating agent. Table 1 summarizes the optimized parameters for various alkyl halides reacting with 4-chloro-2-methoxy-6-nitrophenol.

Table 1: Optimization of Reaction Conditions for O-Alkylation

| Entry | Alkylating Agent (R-X) | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) |

| 1 | Methyl Iodide (MeI) | K₂CO₃ (2.0) | DMF | 25 | 2 | 95 |

| 2 | Benzyl Bromide (BnBr) | K₂CO₃ (2.0) | DMF | 60 | 4 | 88 |

| 3 | Ethyl Bromide (EtBr) | Cs₂CO₃ (2.0) | Acetone | 50 | 6 | 82 |

| 4 | Isopropyl Iodide (i-PrI) | K₂CO₃ (3.0) | DMF | 80 | 12 | 65* |

| 5 | Benzyl Chloride (BnCl) | Et₃N (2.0) | THF | 65 | 24 | 15** |

*Lower yield due to steric hindrance at the secondary carbon during the Sₙ2 transition state. **Poor yield demonstrates the necessity of polar aprotic solvents and inorganic bases over organic amines/ethers.

Standardized Experimental Protocol

This protocol describes a self-validating system for the O-alkylation of 4-chloro-2-methoxy-6-nitrophenol, incorporating In-Process Controls (IPCs) to ensure high fidelity, reproducibility, and immediate visual feedback of reaction success.

Step-by-step experimental workflow for the O-alkylation of the target phenol.

Step-by-Step Methodology:

Step 1: Reactor Setup & Dissolution

-

Charge an oven-dried, round-bottom flask equipped with a magnetic stir bar with 4-chloro-2-methoxy-6-nitrophenol (1.0 equivalent).

-

Add anhydrous DMF to achieve a substrate concentration of 0.2 M.

-

IPC (Dissolution): Stir at room temperature until complete dissolution is achieved. The solution will typically appear pale yellow.

Step 2: Phenoxide Generation

-

Add finely powdered Potassium Carbonate (K₂CO₃, 2.0 equivalents) in one portion to the stirring solution[3].

-

IPC (Visual Validation): A rapid color shift from pale yellow to deep orange/red must be observed. This bathochromic shift is the self-validating indicator of successful phenoxide anion generation. Stir for 15–30 minutes to ensure complete deprotonation.

Step 3: Alkylation

-

Add the alkyl halide (e.g., Methyl Iodide or Benzyl Bromide, 1.2 equivalents) dropwise via syringe.

-

If using a less reactive electrophile (e.g., alkyl chlorides or sterically hindered bromides), equip the flask with a reflux condenser and heat the mixture to 60–80 °C[4].

-

IPC (Reaction Monitoring): Monitor the reaction via TLC (e.g., 3:1 Hexanes/Ethyl Acetate). The highly polar phenoxide starting material will streak or remain near the baseline, while the O-alkylated product will elute as a distinct, less polar spot.

Step 4: Quench & Extraction

-

Once TLC indicates complete consumption of the starting material, cool the reaction to room temperature.

-

Quench the reaction by adding a 5-fold volume of cold distilled water.

-

Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL).

Step 5: Self-Validating Purification

-

Wash the combined organic layers with 1 M aqueous NaOH (2 × 15 mL).

-

IPC (Purification Validation): The NaOH wash selectively deprotonates and extracts any unreacted starting phenol into the aqueous layer (which will turn yellow/orange). The organic layer containing the product will remain clear or pale.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure O-alkylated product.

References

-

Sciforum. "Alkylation of substituted phenols in DMF by MeI using TMGN: a kinetics study by NMR spectroscopy." Available at: [Link]

Sources

Synthesis and Mechanistic Profiling of 4-Chloro-2-methoxy-6-nitroaniline from Nitrophenol Precursors

Strategic Overview & Retrosynthetic Rationale

Highly functionalized anilines, such as 4-chloro-2-methoxy-6-nitroaniline (CAS 859877-49-9), are critical building blocks in the development of advanced therapeutics, including [1] and Rheb modulators. Synthesizing a densely packed 1,2,4,6-tetrasubstituted benzene ring requires strict control over regiochemistry and chemoselectivity.

Rather than relying on exhaustive and low-yield nitration of pre-functionalized anisoles, the most elegant and field-proven route begins with a readily available nitrophenol precursor: 2-amino-3-nitrophenol . This approach leverages a two-step sequence: a regioselective electrophilic aromatic chlorination followed by a chemoselective O-methylation[2].

Mechanistic Causality: Directing Groups & pKa Differentials

To execute this synthesis successfully, researchers must understand the causality behind the reagent choices. This protocol is designed as a self-validating system where the intrinsic electronic properties of the intermediates dictate the reaction outcomes.

-